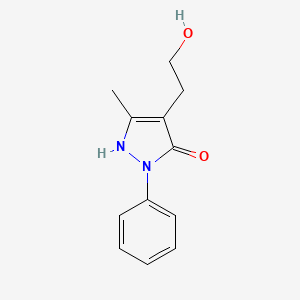

4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Description

4-(2-Hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS: 65287-96-9) is a pyrazolone derivative characterized by a hydroxyethyl substituent at position 4, a methyl group at position 5, and a phenyl ring at position 2. Its synthesis involves reacting α-acetyl-γ-butyrolactone under specific conditions, yielding approximately 63% .

Properties

IUPAC Name |

4-(2-hydroxyethyl)-5-methyl-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9-11(7-8-15)12(16)14(13-9)10-5-3-2-4-6-10/h2-6,13,15H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQICUSPEMWKTSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377098 | |

| Record name | 4-(2-Hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861210-10-8 | |

| Record name | 1,2-Dihydro-4-(2-hydroxyethyl)-5-methyl-2-phenyl-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861210-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, phenylhydrazine, and 2-chloroethanol.

Condensation Reaction: Ethyl acetoacetate reacts with phenylhydrazine to form 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one through a condensation reaction.

Alkylation: The resulting pyrazolone compound is then alkylated with 2-chloroethanol under basic conditions to introduce the hydroxyethyl group at the 4-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Reactors: Utilizing batch reactors for the condensation and alkylation steps, ensuring precise control over reaction conditions.

Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and scalability of the synthesis process.

Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The pyrazolone ring can be reduced under specific conditions to yield different derivatives.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Catalysts: Lewis acids such as aluminum chloride for substitution reactions.

Major Products

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Antioxidant Properties

The antioxidant capabilities of this compound have been evaluated through various assays, including the DPPH radical scavenging test. Results suggest that it can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

Anti-cancer Potential

Several studies have highlighted the cytotoxic effects of pyrazolone derivatives on cancer cell lines. The compound has been shown to induce apoptosis in colorectal cancer cells, indicating its potential as an anticancer agent . The mechanism involves the activation of apoptotic pathways, making it a subject of interest for further drug development.

Intermediate in Organic Synthesis

This compound serves as an important intermediate in synthesizing more complex heterocyclic compounds. Its structure allows for further functionalization, enabling the creation of derivatives with enhanced biological activities .

Material Science

Due to its unique chemical properties, this compound can be utilized in developing polymers and other materials with specific functionalities. Its incorporation into polymer matrices has been explored to enhance thermal stability and mechanical properties .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazolone derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition zones, suggesting their potential use in treating infections .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro tests conducted on colorectal cancer cell lines revealed that derivatives of this pyrazolone induced cytotoxic effects comparable to established chemotherapeutic agents. The study detailed how these compounds activated apoptosis through caspase pathways, providing a basis for their further development as anticancer drugs .

Mechanism of Action

The mechanism of action of 4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The hydroxyethyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Pyrazolone derivatives exhibit diverse substituents at position 4, influencing their melting points, solubility, and bioactivity. Key comparisons include:

Key Observations:

- Melting Points: Bulky substituents (e.g., indole, naphthalene in compounds) correlate with higher melting points (up to 234°C), likely due to enhanced molecular packing . Polar groups like hydroxyethyl may reduce melting points compared to non-polar analogs (e.g., ethyl in ), though data gaps exist.

- Solubility : The hydroxyethyl group in the target compound increases hydrophilicity, contrasting with lipophilic substituents (e.g., benzimidazole in ), which elevate log P values and enhance membrane permeability .

Structural Insights :

- X-ray diffraction () and DFT studies reveal that electron-withdrawing groups (e.g., nitro in ) stabilize the pyrazolone ring, while hydroxyethyl may induce conformational flexibility .

Biological Activity

4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, anticancer properties, and other relevant pharmacological effects.

- Molecular Formula : C₁₂H₁₄N₂O₂

- Molecular Weight : 214.25 g/mol

- CAS Number : 861210-10-8

- Melting Point : 95–98 °C

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. In particular, studies have demonstrated that this compound shows promising results against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| A549 | 26.00 | Inhibition of proliferation |

| HepG2 | 0.71 | Apoptosis induction |

The compound's effectiveness against these cell lines suggests a potential role as an antitumor agent, likely through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Pyrazole compounds are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. For instance:

- In vitro studies have shown a reduction in TNF-alpha and IL-6 levels in macrophage cultures treated with the compound.

Case Studies

-

Study on MCF7 Cell Lines :

- Researchers treated MCF7 cells with varying concentrations of the compound and observed significant reductions in cell viability at concentrations above 3.79 µM.

- Mechanistic studies indicated that the compound induced apoptosis through the activation of caspases.

-

A549 Lung Cancer Model :

- In vivo studies using A549 xenografts in mice demonstrated tumor growth inhibition when administered with the compound.

- Histological analysis revealed increased apoptotic cells in treated tumors compared to controls.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often linked to structural modifications. The presence of the hydroxyethyl group appears to enhance solubility and bioavailability, which may contribute to the observed biological effects.

Key Structural Features:

- The hydroxyethyl group is crucial for enhancing interaction with biological targets.

- The methyl and phenyl groups provide hydrophobic interactions that may stabilize binding to target proteins.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives?

- Methodological Answer : Multi-component condensation reactions under solvent-free or catalytic conditions (e.g., using biogenic graphene-oxide nanoparticles) can improve yield and reduce byproducts. Systematic optimization of molar ratios, reaction duration, and catalyst loading is critical. For example, highlights solvent selection and catalyst amount as key variables in similar pyrazolone syntheses. Characterization via TLC and HPLC ensures reaction progress monitoring .

Q. How can crystallographic data resolve tautomeric ambiguities in pyrazolone derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for determining tautomeric forms in the solid state. For instance, used XRD to confirm the dominance of the 3-pyrazolone tautomer via hydrogen-bonding patterns (N–H···S and N–H···O interactions). Software like SHELXL ( ) and ORTEP-III ( ) enables refinement and visualization of molecular geometry .

Q. What spectroscopic techniques are essential for characterizing substituent effects in pyrazolone derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies substituent-induced chemical shifts (e.g., hydroxyethyl groups alter proton environments near the pyrazolone ring) .

- IR Spectroscopy : Detects functional groups (e.g., C=O stretching at ~1650 cm⁻¹ for the pyrazolone ring) .

- UV-Vis : Correlates electronic transitions with substituent electronic effects (e.g., conjugation with phenyl groups) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict biological activity in pyrazolone derivatives?

- Methodological Answer :

- DFT Calculations : Gaussian 09 () optimizes molecular geometries and calculates frontier molecular orbitals (HOMO-LUMO) to assess reactivity. For example, electron-withdrawing substituents may lower LUMO energy, enhancing electrophilic interactions .

- Molecular Docking : AutoDock or Schrödinger Suite predicts binding affinities to viral proteases or antibacterial targets. used docking to identify key amino acid residues in antiviral activity .

Q. What strategies address contradictions in biological activity data across pyrazolone derivatives?

- Methodological Answer :

- Dose-Response Analysis : Quantify IC₅₀/EC₅₀ values to distinguish true activity from assay noise.

- Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., halogen vs. methoxy groups) on cytotoxicity ( ) or antiviral potency (). Contradictions may arise from differences in cell permeability or metabolic stability .

Q. How do intermolecular interactions influence the solid-state packing and stability of pyrazolone crystals?

- Methodological Answer : XRD analysis ( ) reveals hydrogen-bonding networks (e.g., N–H···O and π-π stacking) that stabilize crystal lattices. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can correlate packing efficiency with melting points (e.g., reports melting points of 173–180°C for structurally related compounds) .

Q. What are the challenges in refining high-resolution XRD data for pyrazolone derivatives with flexible substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.